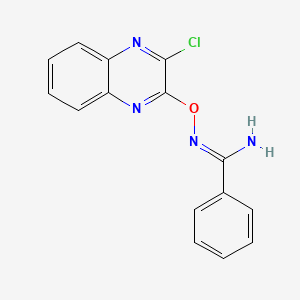
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide typically involves the reaction of 3-chloroquinoxaline with benzimidamide under specific conditions. One common method is the Ullmann reaction, where 3-chloroquinoxaline is reacted with benzimidamide in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like N,N-dimethylformamide at elevated temperatures to achieve a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoxaline ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and phenols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxaline derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Applications De Recherche Scientifique
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its quinoxaline core.
Agriculture: Used as a precursor for the synthesis of agrochemicals with herbicidal and pesticidal properties.
Materials Science: Employed in the development of fluorescent materials, dyes, and organic semiconductors.
Biological Research: Investigated for its role in enzyme inhibition and as a molecular probe in biochemical assays.
Mécanisme D'action
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in cancer cells or the inhibition of bacterial growth. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Another quinoxaline derivative with similar biological activities.
2-(4-tert-butylphenoxy)-6-chloroquinoxaline: Known for its antibacterial properties.
Uniqueness
N-((3-Chloroquinoxalin-2-yl)oxy)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H11ClN4O |
|---|---|
Poids moléculaire |
298.73 g/mol |
Nom IUPAC |
N'-(3-chloroquinoxalin-2-yl)oxybenzenecarboximidamide |
InChI |
InChI=1S/C15H11ClN4O/c16-13-15(19-12-9-5-4-8-11(12)18-13)21-20-14(17)10-6-2-1-3-7-10/h1-9H,(H2,17,20) |
Clé InChI |
LMRQKWAPFVHEFN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/OC2=NC3=CC=CC=C3N=C2Cl)/N |
SMILES canonique |
C1=CC=C(C=C1)C(=NOC2=NC3=CC=CC=C3N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


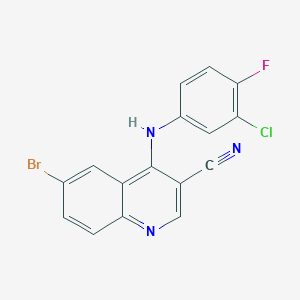

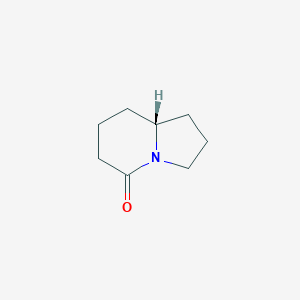

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)


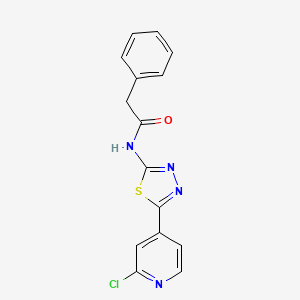
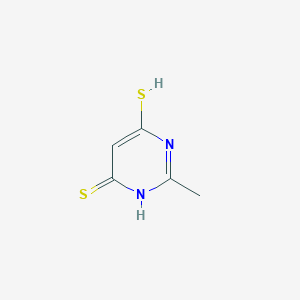



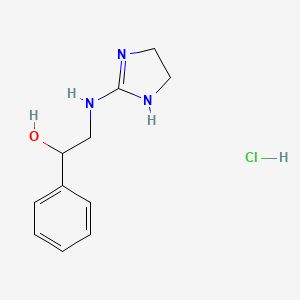
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
